2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one
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Overview
Description
2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that features a unique combination of functional groups, including a benzyloxy group, a thian-4-yl group, and a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions.
Construction of the 1,4-Diazepane Ring: The 1,4-diazepane ring can be synthesized through the cyclization of a suitable diamine precursor with a dihaloalkane.
Attachment of the Thian-4-yl Group: The thian-4-yl group can be introduced through a nucleophilic substitution reaction involving a thian-4-yl halide and the 1,4-diazepane intermediate.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced via an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde or benzoic acid derivative.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a suitable base.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thian-4-yl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and antimicrobial agents.
Industry: As an intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The benzyloxy group could facilitate binding to hydrophobic pockets, while the 1,4-diazepane ring could interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone moiety.
2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanamine: Similar structure but with an amine group instead of an ethanone moiety.
Uniqueness
2-(Benzyloxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one is unique due to the presence of the ethanone moiety, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the combination of the benzyloxy group, thian-4-yl group, and 1,4-diazepane ring provides a unique scaffold for potential biological activity.
Properties
IUPAC Name |
2-phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-19(16-23-15-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)18-7-13-24-14-8-18/h1-3,5-6,18H,4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXGCOJBJHBDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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